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Compound Name: (R)-Roscovitine-d7

Cat. No.: B15583374

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (R)-Roscovitine-d7,
the deuterated analog of the potent cyclin-dependent kinase (CDK) inhibitor (R)-Roscovitine
(also known as Seliciclib or CYC202). It details the chemical structure, physicochemical
properties, and mechanism of action. The guide emphasizes the primary application of (R)-
Roscovitine-d7 as a stable isotope-labeled internal standard for mass spectrometry-based
guantitative analysis in pharmacokinetic and metabolic studies. Detailed experimental protocols
and visual diagrams of key signaling pathways and workflows are provided to support its
practical application in research and development.

Introduction

(R)-Roscovitine is a synthetic, 2,6,9-substituted purine analog that functions as a potent and
selective inhibitor of several cyclin-dependent kinases (CDKSs).[1][2] By competing with ATP for
the kinase binding site, it effectively modulates critical cellular processes, including cell cycle
progression, transcription, and apoptosis.[3][4][5] It primarily targets CDK1, CDK2, CDKS5,
CDK?7, and CDKB9, while showing poor inhibitory action against CDK4 and CDK®6.[3][4] Due to
its ability to induce cell cycle arrest and apoptosis in transformed cells, (R)-Roscovitine has
been extensively investigated as a potential therapeutic agent for various cancers,
neurodegenerative disorders, and viral infections.[1][4]

(R)-Roscovitine-d7 is the stable isotope-labeled, deuterated form of (R)-Roscovitine.[6] In this
analog, seven hydrogen atoms on the isopropyl group are replaced with deuterium.[7] This
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modification results in a molecule with a higher molecular weight but with chemical and
biological properties that are nearly identical to its non-deuterated counterpart. The key utility of
(R)-Roscovitine-d7 lies in its application as an internal standard in analytical chemistry,
particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6] Its use allows for
precise and accurate quantification of (R)-Roscovitine in complex biological matrices such as
plasma and urine, which is crucial for pharmacokinetic and drug metabolism studies.[6][8]

Chemical Structure and Physicochemical Properties

The core structure of (R)-Roscovitine-d7 is a purine ring substituted at the C2, C6, and N9
positions. The deuteration is specifically located on the N9-isopropy! group.

Chemical Identifiers and Computed Properties

The following tables summarize the key chemical identifiers and computed physicochemical
properties for (R)-Roscovitine-d7.

Table 1: Chemical Identifiers for (R)-Roscovitine-d7

Identifier Value Reference

(2R)-2-[[6-(benzylamino)-9-

(1,1,1,2,3,3,3-

IUPAC Name heptadeuteriopropan-2- [7]
yl)purin-2-ylJamino]butan-
1-ol

Molecular Formula C19H1sD7N6O [7]

[2HIC([2H])([2H])C([2H])
(C([2HD([2H))

SMILES [2H)N1C=NC2=C(N=C(N=C2  [7]
1)N--INVALID-LINK--
CO)NCC3=CC=CC=C3

| INChiKey | BTIHMVBBUGXLCJ-UZFSFWIHSA-N |[7] |

Table 2: Computed Physicochemical Properties of (R)-Roscovitine-d7
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Property Value Reference
Molecular Weight 361.5 g/mol [7]
Exact Mass 361.26074670 Da [7]
XLogP3 3.2 [7]
Hydrogen Bond Donor Count 3 [7]
Hydrogen Bond Acceptor 5 7]

Count

| Rotatable Bond Count | 8 |[7] |

Physical and Solubility Data

The physical properties of (R)-Roscovitine-d7 are expected to be nearly identical to the non-

deuterated form, (R)-Roscovitine.

Table 3: Physical and Solubility Properties of (R)-Roscovitine

Property Value Reference
White to off-white

Appearance . . [9][10]
crystalline solid

Melting Point 106-108°C [9]

pKa 4.4 9]
Soluble in DMSO (up to 50

Solubility mg/mL), Ethanol (approx. 30 [L1][12][13]
mg/mL)
Sparingly soluble in aqueous

paringly q [12]

buffers

| | Soluble in 50 mM HCI (pH adjusted to 2.5) |[9] |
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Mechanism of Action

The biological activity of (R)-Roscovitine-d7 is conferred by the (R)-Roscovitine molecule. It
exerts its effects primarily through the competitive inhibition of CDKs.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle
Arrest

(R)-Roscovitine binds to the ATP-binding pocket of sensitive CDKSs, preventing the
phosphorylation of key substrates required for cell cycle progression.[9][14] Its inhibition of
CDK2/cyclin E and CDK2/cyclin A complexes prevents the phosphorylation of the
retinoblastoma protein (pRb).[15] This keeps pRb in its active, hypophosphorylated state,
where it remains bound to the E2F transcription factor, thereby blocking the transcription of
genes necessary for the G1 to S phase transition.[15][16] Inhibition of CDK1/cyclin B blocks the
G2/M transition.[17]

Table 4: In Vitro Inhibitory Activity (ICso) of (R)-Roscovitine against Various Kinases

Kinase Target ICs0 (M) Reference
CDK2/cyclin E 0.1-0.7 [13][17]
CDK5/p35 0.16 - 0.2 [10][13][18]
CDK1/cyclin B (cdc2) 0.45 - 0.65 [10][17][18]
CDK7/cyclin H 0.49 [9][13]
CDKO9/cyclin T 0.79 9]

| Average (19-60 tumor cell lines)| 15.2 - 16 |[13][17] |
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Caption: Roscovitine-mediated inhibition of CDK2/Cyclin E prevents pRb phosphorylation,
leading to G1/S cell cycle arrest.

Inhibition of Transcription and Induction of Apoptosis

(R)-Roscovitine also inhibits CDK7 and CDK9, kinases that are essential components of the
general transcription machinery.[9] They phosphorylate the C-terminal domain (CTD) of RNA
Polymerase Il (RNAP 1), a step required for transcriptional elongation.[15][16] By inhibiting
CDK9, Roscovitine prevents RNAP II-mediated transcription, which disproportionately affects
the expression of proteins with short half-lives.[1][9] This includes key anti-apoptotic proteins
like Mcl-1. The subsequent downregulation of Mcl-1 promotes apoptosis, contributing

significantly to the anti-cancer effects of the drug.[1][16]
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Caption: Roscovitine inhibits CDK9, blocking RNAP Il phosphorylation, downregulating Mcl-1,
and promoting apoptosis.

Modulation of the NF-kB Pathway

Beyond CDKs, (R)-Roscovitine has been shown to inhibit the pro-inflammatory NF-kB signaling
pathway. It can prevent the activation of the IkB kinase (IKK) complex, which is responsible for
phosphorylating the inhibitor of NF-kB, IkBa.[16][19] This inhibition prevents the degradation of
IkBa and the subsequent nuclear translocation of the p65/p50 NF-kB transcription factor,
thereby downregulating the expression of inflammatory and anti-apoptotic genes.[19]

Experimental Protocols and Applications
Chemical Synthesis Workflow

The synthesis of (R)-Roscovitine (CYC202) is a multi-step process.[9][20][21] The deuterated
version follows the same pathway, utilizing a deuterated starting material for the isopropyl

group.

N-benzyl-2-chloro- (R)-Roscovitine
9-isopropyl-9H-purin-6-amine (Final Product)

2-Bromopropane*,
K2C03, DMSO

Benzylamine, o —
° N-benzyl-2-chloro- oy Asyessy
2,6-Dichloropurine BuOH, NEI3, 110°C y H use deuterated
OH-purin-6-amine 2-bromopropane-d7

Click to download full resolution via product page

Caption: Synthetic pathway for (R)-Roscovitine. For the d7 analog, deuterated 2-bromopropane
is used.

Application in Quantitative Analysis: Pharmacokinetics

The primary role of (R)-Roscovitine-d7 is as an internal standard (IS) for quantifying (R)-
Roscovitine in biological samples.
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Experimental Protocol: Sample Preparation and LC-MS Analysis

o Objective: To determine the concentration of (R)-Roscovitine in plasma samples from a
subject dosed with the compound.

o Materials: Plasma samples, (R)-Roscovitine-d7 (Internal Standard), protein precipitation
solvent (e.g., acetonitrile), LC-MS system.

o Methodology:

o Sample Thawing: Thaw unknown plasma samples, calibration standards, and quality
control samples.

o Internal Standard Spiking: To a fixed volume of plasma (e.g., 100 pL), add a small, precise
volume of (R)-Roscovitine-d7 solution of a known concentration. The IS is added to all
samples, including standards and controls.

o Protein Precipitation: Add a protein precipitation solvent (e.g., 3 volumes of cold
acetonitrile) to each sample to precipitate plasma proteins.

o Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for
10 minutes at 4°C) to pellet the precipitated proteins.[8]

o Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for
analysis.

o LC-MS Analysis: Inject a fixed volume of the supernatant onto an LC-MS system. Use a
suitable chromatographic method to separate (R)-Roscovitine and (R)-Roscovitine-d7
from other matrix components.

o Quantification: Monitor the specific mass-to-charge ratio (m/z) transitions for both the
analyte ((R)-Roscovitine) and the internal standard ((R)-Roscovitine-d7) using multiple
reaction monitoring (MRM). The concentration of the analyte in unknown samples is
calculated from a calibration curve by comparing the peak area ratio of the analyte to the
internal standard.
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Caption: A typical experimental workflow for a pharmacokinetic study using (R)-Roscovitine-d7
as an internal standard.

In Vitro Cellular Assay

Experimental Protocol: Mixed Lymphocyte Reaction (MLR)
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o Objective: To assess the effect of (R)-Roscovitine on the proliferation of alloreactive T cells.
[16]

o Methodology:

o Cell Preparation: Isolate CD90+ T cells from C57/B6 mice (responder cells). Prepare
splenocytes from MHC-disparate Balb/c mice (stimulator cells) and irradiate them to
prevent their proliferation.

o Cell Culture: Co-culture the responder T cells (e.g., 2 x 10° cells/well) with the irradiated
stimulator splenocytes (e.g., 4 x 10° cells/well) in a 96-well plate.

o Treatment: Add (R)-Roscovitine at various concentrations (e.g., 0-50 uM) to the co-
cultures at the time of plating.

o Proliferation Assay: After a set incubation period (e.g., 72 hours), pulse the cells with a
proliferation marker such as 3H-thymidine or BrdU for the final 18-24 hours of culture.

o Measurement: Harvest the cells and measure the incorporation of the marker using a
scintillation counter (for 3H-thymidine) or an ELISA-based method (for BrdU). A reduction
in incorporation indicates inhibition of T cell proliferation.

Summary and Conclusion

(R)-Roscovitine-d7 is an indispensable tool for the preclinical and clinical development of its
non-deuterated counterpart, Seliciclib. While sharing the same potent and selective CDK-
inhibitory mechanism of action, its true value lies in its role as a high-fidelity internal standard.
The replacement of seven hydrogen atoms with deuterium provides a distinct mass shift
detectable by mass spectrometry without altering its chemical behavior during sample
extraction and chromatographic separation. This ensures highly accurate and precise
quantification in complex biological fluids, underpinning robust pharmacokinetic, bioavailability,
and metabolism studies. The data and protocols presented in this guide highlight the
foundational role of (R)-Roscovitine-d7 in advancing the scientific understanding and
therapeutic application of this important class of CDK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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